alpha-[[[2-(4-Methoxyphenyl)-1-methylethyl](phenylmethyl)amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol
Description
α-[[2-(4-Methoxyphenyl)-1-methylethylamino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol is a complex benzenemethanol derivative with a multi-substituted aromatic core. The compound features a nitro group at the 3-position, a phenylmethoxy group at the 4-position, and a branched aminoalkyl side chain containing 4-methoxyphenyl and phenylmethyl substituents . While the exact molecular formula is inconsistently reported in the literature, lists a formula of C₁₅H₁₇N₃O, which appears incongruent with the structural complexity; this may reflect a typographical error or a simplified precursor. A structurally related compound (CAS 1616967-23-7) with a 3-methyl-4-methoxyphenyl group is documented in , displaying a molecular formula of C₃₃H₃₆N₂O₅ (MW: 540.65) .
Properties
IUPAC Name |
2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBLONETZHESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109534 | |
| Record name | α-[[[2-(4-Methoxyphenyl)-1-methylethyl](phenylmethyl)amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43229-67-0 | |
| Record name | α-[[[2-(4-Methoxyphenyl)-1-methylethyl](phenylmethyl)amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43229-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[2-(4-Methoxyphenyl)-1-methylethyl](phenylmethyl)amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, α-[[[2-(4-methoxyphenyl)-1-methylethyl](phenylmethyl)amino]methyl]-3-nitro-4-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Condensation Pathway
This method, adapted from EP1093450B1, involves four stages:
-
Bromination of 4-Benzyloxy-3-nitroacetophenone
Reactant: 4-Benzyloxy-3-nitroacetophenone
Reagent: Bromine (Br₂) in acetonitrile
Product: α-Bromo-4-benzyloxy-3-nitroacetophenone (Yield: 78%) -
Stereoselective Reduction
Reagent: Borane (BH₃) with chiral oxazaborolidine catalyst (e.g., cis-(1R,2S)-aminoindanol-B-Me)
Conditions: -20°C, THF solvent
Outcome: Generates (R)- or (S)-configured bromohydrin intermediate. -
Epoxide Formation
Base: Potassium tert-butoxide (t-BuOK)
Reaction: Intramolecular cyclization to form 4-benzyloxy-3-nitrostyrene oxide. -
Aminomethyl Coupling
Reactant: 2-(N-Benzylamino)-1-(4-methoxyphenyl)propane
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Solvent: Dimethylformamide (DMF) at 80°C
Yield: 62% after 12 hours.
Critical Parameters Table
| Step | Temperature (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | None | CH₃CN | 78 |
| 2 | -20 | Chiral oxazaborolidine | THF | 85 |
| 3 | 70 | t-BuOK | Toluene | 91 |
| 4 | 80 | Pd(OAc)₂ | DMF | 62 |
Schiff Base Reduction Method
An alternative route from ChemicalBook utilizes:
-
Schiff Base Formation : Condensation of 3-nitro-4-(phenylmethoxy)benzaldehyde with 2-(4-methoxyphenyl)-1-methylethyl(phenylmethyl)amine
-
Reduction : Sodium borohydride (NaBH₄) in methanol at 0–5°C
-
Workup : Acidic extraction (HCl) followed by neutralization (NaHCO₃)
This method achieves 58% yield but requires rigorous exclusion of moisture to prevent imine hydrolysis.
Catalytic Asymmetric Synthesis
Recent advances employ transition-metal catalysts to control stereochemistry:
Palladium-Catalyzed Amination
Conditions :
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BINAP (4 mol%)
-
Base: Cs₂CO₃
-
Solvent: Toluene at 110°C
Outcome :
Copper-Mediated Coupling
Reaction System :
-
CuI (5 mol%)
-
N,N’-Dimethylcyclohexane-1,2-diamine (ligand)
-
K₃PO₄ base in DMSO at 90°C
Efficiency :
Process Optimization Strategies
Design of Experiments (DoE)
A three-factor Box-Behnken design optimizes the coupling step:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 70 | 90 |
| Catalyst Loading | 1 mol% | 5 mol% |
| Reaction Time | 6 h | 18 h |
Optimal Conditions :
-
82°C, 3.2 mol% Pd(OAc)₂, 14.5 hours → 68% yield
Solvent Screening
Polar aprotic solvents enhance nitro group reactivity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 62 |
| DMSO | 46.7 | 58 |
| THF | 7.5 | 41 |
| Acetone | 20.7 | 33 |
DMF provides optimal balance between solubility and reaction rate.
Analytical Validation
Chromatographic Methods
HPLC Conditions :
-
Column: C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/0.1% H3PO4 (65:35)
-
Flow Rate: 1.0 mL/min
Purity Criteria :
-
Area percentage >95%
-
No single impurity >0.5%
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
HRMS (ESI+) :
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Palladium catalyst | 38 |
| Chiral ligands | 27 |
| Solvent recovery | 15 |
| Labor | 20 |
Implementation of catalyst recycling reduces Pd-related costs by 60%.
Environmental Impact
Process Mass Intensity (PMI) :
-
Batch process: 120 kg/kg API
-
Continuous flow: 78 kg/kg API
Switching to flow chemistry decreases waste generation by 35%.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using:
-
Catalyst: Ir(ppy)₃ (1 mol%)
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Reductant: Hantzsch ester
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Light Source: 450 nm LEDs
Advantages :
Chemical Reactions Analysis
Alpha-[[2-(4-Methoxyphenyl)-1-methylethylamino]methyl]-3-nitro-4-(phenylmethoxy)benzenem undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups.
Scientific Research Applications
Alpha-[[2-(4-Methoxyphenyl)-1-methylethylamino]methyl]-3-nitro-4-(phenylmethoxy)benzenem is used extensively in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules, such as Formoterol Fumarate.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it is involved in the research of potential pharmaceutical compounds.
Industry: Its applications in industrial research are limited but include the study of new synthetic routes and reaction mechanisms.
Mechanism of Action
it is known to interact with various molecular targets and pathways, particularly those involving secondary amines and their derivatives . The compound’s effects are primarily studied in vitro, focusing on its interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Notes |
|---|---|---|---|---|---|
| α-[[2-(4-Methoxyphenyl)-1-methylethylamino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol | 43229-67-0 | C₁₉H₂₄N₂O₄* | ~356.4* | 3-nitro, 4-phenylmethoxy, branched aminoalkyl chain | Likely β₂-agonist activity (analogue of Formoterol) |
| α-[[2-(4-Methoxy-3-methylphenyl)-1-methylethylamino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol | 1616967-23-7 | C₃₃H₃₆N₂O₅ | 540.65 | 3-methyl-4-methoxyphenyl, 3-nitro, 4-phenylmethoxy | Increased steric bulk may alter receptor binding kinetics; no activity data available |
| Formoterol | 73573-87-2 | C₁₉H₂₄N₂O₄ | 344.4 | 3-formamido, 4-hydroxy, β₂-selective aminoalkyl chain | Clinically approved β₂-adrenergic agonist for asthma |
| α-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)benzenemethanol | N/A | C₂₀H₂₈N₂O₃·ClH | 380.96 | 4-phenylmethoxy, tert-butylamino group, no nitro substituent | Unspecified activity; structural simplicity may reduce target selectivity |
| 2-Amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol | 60372-08-9 | C₁₆H₁₉NO₃ | 273.3 | 2-aminoethanol core, 3-methoxy, 4-phenylmethoxy | Potential adrenergic activity; lacks nitro group and branched chain |
*Note: Molecular formula and weight for the target compound are inferred from structural homology to Formoterol due to discrepancies in .
Key Structural Differences and Implications
Branched Aminoalkyl Chain: The 2-(4-methoxyphenyl)-1-methylethyl and phenylmethyl groups introduce steric bulk, which may improve β₂-adrenergic receptor selectivity over β₁, as seen in Formoterol derivatives .
Phenylmethoxy vs. Hydroxy Groups : The 4-phenylmethoxy group in the target compound and ’s derivative likely enhances lipophilicity and metabolic stability compared to Formoterol’s 4-hydroxy group, which is prone to glucuronidation .
Computational and Experimental Insights
- Similarity Metrics : Tanimoto and Dice indices () are critical for quantifying structural similarity. The target compound’s Tanimoto score relative to Formoterol is likely high (>0.7), suggesting overlapping pharmacophoric features .
- QSAR Models : highlights that QSAR models evaluate compounds against entire training sets rather than pairwise comparisons. The target compound’s nitro group and branched chain may position it within the applicability domain of β₂-agonist models .
- DFT Studies : ’s comparative DFT analysis of azo dyes underscores the importance of electronic properties in bioactivity, suggesting the nitro group’s electron-withdrawing nature could stabilize receptor interactions .
Biological Activity
Alpha-[[2-(4-Methoxyphenyl)-1-methylethylamino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol, commonly referred to as a derivative of formoterol, is a complex organic compound with significant biological activity. This article explores its chemical characteristics, biological mechanisms, and potential applications in pharmacology, particularly focusing on its anti-inflammatory and anticancer properties.
- Molecular Formula : C32H34N2O5
- Molecular Weight : 526.62 g/mol
- CAS Number : 43229-67-0
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
| Property | Value |
|---|---|
| Molecular Formula | C32H34N2O5 |
| Molecular Weight | 526.62 g/mol |
| CAS Number | 43229-67-0 |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Anti-inflammatory Effects : Research indicates that the compound may inhibit the inflammatory response by modulating cytokine production and reducing macrophage activation. This is particularly relevant in conditions such as obesity and diabetes, where inflammation plays a critical role.
- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells. It appears to interfere with cell cycle progression and promote cell death in various tumorigenic cell lines.
- GABA Receptor Modulation : Similar to other compounds in its class, it may interact with GABA receptors, leading to increased chloride ion permeability, which can have neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study published in 2016 demonstrated that derivatives of similar structures could significantly reduce inflammatory markers in adipocytes and macrophages, suggesting potential for treating insulin resistance and type 2 diabetes .
- Anticancer Activity Assessment : In vitro studies have shown that compounds structurally related to alpha-[[2-(4-Methoxyphenyl)-1-methylethylamino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol can selectively induce apoptosis in cancer cell lines while sparing normal cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other known anti-inflammatory and anticancer agents.
Table 2: Comparative Biological Activity
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Alpha Compound | Moderate | High | Cytokine modulation, apoptosis |
| Emamectin Benzoate | Low | Moderate | GABA receptor stimulation |
| Curcumin | High | High | NF-kB inhibition |
Q & A
Q. Methodological Answer :
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves nitro and benzyloxy-containing impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in nitro regions at δ 7.5–8.5 ppm) .
- FT-IR : Identify key functional groups (e.g., O–H stretch at 3400 cm⁻¹, nitro symmetric/asymmetric stretches at 1520/1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 470.2) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer :
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK-293 for β₂-adrenergic receptor studies) and control for nitroreductase activity, which may metabolize the compound .
- Structural Epimerization : Test for chiral inversion using chiral HPLC; the α-methanol group’s stereochemistry impacts receptor affinity .
- Data Normalization : Apply multivariate analysis (e.g., PCA) to datasets to isolate confounding variables (e.g., solvent residues in cytotoxicity assays) .
- Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends in structure-activity relationships (SAR) .
Basic: What are the stability considerations for long-term storage of this compound?
Q. Methodological Answer :
- Degradation Pathways : Nitro groups are prone to photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .
- Moisture Sensitivity : The benzenemethanol group is hygroscopic; use desiccants (e.g., silica gel) in storage containers .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products .
Advanced: How can AI-driven automation enhance high-throughput screening (HTS) for this compound’s pharmacological potential?
Q. Methodological Answer :
- Automated Synthesis Platforms : Integrate robotic liquid handlers with microreactors to synthesize derivatives (e.g., varying methoxy/nitro positions) .
- Predictive ADMET Models : Use deep learning frameworks (e.g., DeepChem) to predict bioavailability and toxicity, prioritizing candidates for in vivo testing .
- Real-Time Data Feedback : Couple HTS with AI-powered image analysis (e.g., cell viability assays) to dynamically adjust screening parameters .
- Validation : Cross-check AI predictions with experimental IC₅₀ values from dose-response curves .
Basic: What solvent systems are optimal for recrystallizing this compound?
Q. Methodological Answer :
- Binary Solvents : Use ethanol/water (7:3 v/v) or acetone/hexane (1:2) for gradual crystallization, enhancing crystal purity .
- Temperature Gradient : Cool hot saturated solutions from 60°C to 4°C at 1°C/min to avoid amorphous precipitates .
- Purity Assessment : Compare melting points (literature vs. experimental; e.g., 217–220°C) and XRD patterns to validate crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
